molecular formula C9H12Cl2N2O2 B11757739 Methyl 2-(aminomethyl)-6-chloro-5-methylnicotinate hydrochloride

Methyl 2-(aminomethyl)-6-chloro-5-methylnicotinate hydrochloride

Cat. No.: B11757739
M. Wt: 251.11 g/mol
InChI Key: LEGFSPUQWUAUKV-UHFFFAOYSA-N
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Description

Methyl 2-(aminomethyl)-6-chloro-5-methylnicotinate hydrochloride is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a methyl ester group, an aminomethyl group, and a chloro substituent on the nicotinate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(aminomethyl)-6-chloro-5-methylnicotinate hydrochloride typically involves the esterification of the corresponding nicotinic acid derivative followed by the introduction of the aminomethyl group. One common method involves the reaction of 6-chloro-5-methylnicotinic acid with methanol in the presence of a strong acid catalyst to form the methyl ester. Subsequently, the ester undergoes a nucleophilic substitution reaction with an aminomethylating agent under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent reaction conditions are crucial to achieving the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminomethyl)-6-chloro-5-methylnicotinate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitro or carbonyl groups to amines or alcohols.

    Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted nicotinates.

Scientific Research Applications

Methyl 2-(aminomethyl)-6-chloro-5-methylnicotinate hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(aminomethyl)-6-chloro-5-methylnicotinate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the chloro and methyl groups contribute to the compound’s overall binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(aminomethyl)-5-chloronicotinate hydrochloride
  • Methyl 2-(aminomethyl)-6-bromo-5-methylnicotinate hydrochloride
  • Methyl 2-(aminomethyl)-6-chloro-5-ethylnicotinate hydrochloride

Uniqueness

Methyl 2-(aminomethyl)-6-chloro-5-methylnicotinate hydrochloride is unique due to the specific positioning of the chloro and methyl groups on the nicotinate ring. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H12Cl2N2O2

Molecular Weight

251.11 g/mol

IUPAC Name

methyl 2-(aminomethyl)-6-chloro-5-methylpyridine-3-carboxylate;hydrochloride

InChI

InChI=1S/C9H11ClN2O2.ClH/c1-5-3-6(9(13)14-2)7(4-11)12-8(5)10;/h3H,4,11H2,1-2H3;1H

InChI Key

LEGFSPUQWUAUKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1Cl)CN)C(=O)OC.Cl

Origin of Product

United States

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